molecular formula C19H21Br3N4O B11546292 N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B11546292
M. Wt: 561.1 g/mol
InChI Key: PEGUQYLJEUKFQM-BHGWPJFGSA-N
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Description

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 2,4,6-tribromoaniline in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Condensation Reaction:

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs and environmental impact. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or hydrazides.

    Substitution: The tribromo groups can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.

    Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, primary amines, thiols

    Condensation Reagents: Aldehydes, ketones, carboxylic acids

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives.

Scientific Research Applications

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, dyes, and polymers with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and tribromophenyl groups contribute to its binding affinity and reactivity with biological molecules. The acetohydrazide moiety may facilitate interactions with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide
  • N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide

These compounds share structural similarities but differ in their specific functional groups and substituents, leading to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C19H21Br3N4O

Molecular Weight

561.1 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C19H21Br3N4O/c1-3-26(4-2)15-7-5-13(6-8-15)11-24-25-18(27)12-23-19-16(21)9-14(20)10-17(19)22/h5-11,23H,3-4,12H2,1-2H3,(H,25,27)/b24-11+

InChI Key

PEGUQYLJEUKFQM-BHGWPJFGSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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